Atosiban acetate

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

RW22164 (acetato) se sintetiza mediante una serie de reacciones de acoplamiento de péptidos. La síntesis implica la adición gradual de aminoácidos para formar la cadena nonapéptida. Las condiciones de reacción generalmente incluyen el uso de reactivos de acoplamiento como carbodiimidas y grupos protectores para garantizar la secuencia y estructura correctas del péptido .

Métodos de Producción Industrial

La producción industrial de RW22164 (acetato) implica la síntesis de péptidos a gran escala utilizando sintetizadores de péptidos automatizados. El proceso incluye pasos de purificación como la cromatografía líquida de alta resolución (HPLC) para lograr altos niveles de pureza. El producto final se liofiliza para obtener una forma de polvo estable .

Análisis De Reacciones Químicas

Tipos de Reacciones

RW22164 (acetato) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar enlaces disulfuro entre residuos de cisteína.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, convirtiéndolos nuevamente en grupos tiol.

Sustitución: El péptido puede sufrir reacciones de sustitución donde se reemplazan aminoácidos específicos por otros para modificar su actividad

Reactivos y Condiciones Comunes

Oxidación: El peróxido de hidrógeno o el yodo se pueden utilizar como agentes oxidantes.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.

Sustitución: Se utilizan derivados de aminoácidos y reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC)

Principales Productos Formados

Oxidación: Formación de péptidos unidos por enlaces disulfuro.

Reducción: Formación de péptidos que contienen tiol libre.

Sustitución: Péptidos modificados con secuencias de aminoácidos alteradas

Aplicaciones Científicas De Investigación

Introduction to Atosiban Acetate

This compound is a synthetic nonapeptide that acts as an antagonist to the oxytocin receptor, primarily used in obstetrics to inhibit premature labor. Its mechanism involves blocking the action of oxytocin, thereby reducing uterine contractions. This compound has gained attention not only for its role in managing preterm labor but also for its potential applications in assisted reproductive technologies and other clinical settings.

Management of Preterm Labor

This compound is primarily indicated for the management of preterm labor. Clinical studies have demonstrated its effectiveness in delaying delivery, allowing time for fetal maturation and improving neonatal outcomes.

- Clinical Efficacy : A study involving 127 patients with threatened preterm labor showed that atosiban combined with ritodrine improved treatment efficacy and reduced adverse pregnancy outcomes compared to ritodrine alone .

Assisted Reproductive Technology (ART)

Recent research has explored the use of atosiban in assisted reproductive technologies, particularly in in vitro fertilization (IVF) procedures.

- Impact on IVF Outcomes : In a pioneering study, atosiban was used in a patient with repeated implantation failure, resulting in successful embryo implantation and a normal twin pregnancy . This application has been further supported by multiple studies indicating that atosiban may enhance clinical pregnancy rates during embryo transfer procedures .

Compatibility Studies

The compatibility of atosiban with other intravenous medications has been evaluated to ensure safe co-administration.

- Y-Site Compatibility : A study assessing the physical compatibility of atosiban with various drugs during simulated Y-site administration found no significant incompatibility, which is crucial for clinical practice where multiple medications may be administered concurrently .

Pharmacokinetics and Dosage Forms

Research into the pharmacokinetics of this compound has led to optimized dosing regimens and formulation strategies.

- HPLC Method Development : A reverse phase high-performance liquid chromatography (HPLC) method was developed for the estimation of this compound in parenteral formulations, ensuring accurate dosing and quality control in clinical settings .

Case Study 1: Use in IVF

In 2007, Pierzynski et al. first reported the use of atosiban in an IVF context. The patient had a history of seven failed attempts at embryo transfer. Following administration of atosiban, uterine contractility decreased significantly, leading to successful implantation and a normal pregnancy outcome .

Case Study 2: Combination Therapy

A retrospective study analyzed the outcomes of patients treated with a combination of atosiban and ritodrine for threatened preterm labor. The results indicated improved inhibition rates of uterine contractions and better overall pregnancy outcomes compared to those receiving ritodrine alone .

Data Table: Summary of Clinical Applications

Mecanismo De Acción

RW22164 (acetato) ejerce sus efectos inhibiendo competitivamente la unión de oxitocina y vasopresina a sus respectivos receptores. Esta inhibición evita la activación de las vías de señalización intracelular que conducen a las contracciones uterinas. El compuesto se dirige específicamente al receptor de oxitocina y a los receptores de vasopresina, bloqueando su actividad y reduciendo la liberación de calcio intracelular, que es esencial para la contracción muscular .

Comparación Con Compuestos Similares

Compuestos Similares

Desamino-oxitocina: Otro análogo de la oxitocina con propiedades antagonistas del receptor similares.

Antagonistas de la vasopresina: Compuestos como conivaptán y tolvaptán que inhiben los receptores de vasopresina.

Singularidad

RW22164 (acetato) es único debido a su doble actividad antagonista tanto en los receptores de oxitocina como de vasopresina. Esta doble actividad lo hace particularmente eficaz como agente tocolítico, proporcionando un rango más amplio de inhibición en comparación con los compuestos que se dirigen a un solo tipo de receptor .

Actividad Biológica

Atosiban acetate is a synthetic oxytocin antagonist primarily used in obstetrics to manage preterm labor. Its biological activity is characterized by its ability to inhibit the effects of oxytocin and vasopressin, thereby reducing uterine contractions. This article delves into the mechanisms of action, clinical applications, and research findings surrounding this compound, supported by data tables and case studies.

Atosiban acts as a selective antagonist at the oxytocin receptor (OTR) and vasopressin receptors (V1a, V1b, and V2). Its structure closely resembles that of oxytocin but includes modifications that enhance its antagonistic properties. The binding of atosiban to OTR inhibits the production of inositol triphosphate (IP3), which is crucial for calcium release from the sarcoplasmic reticulum, ultimately leading to decreased uterine contractility .

Key Mechanisms:

- Inhibition of Uterine Contractions: By blocking oxytocin's action, atosiban reduces intracellular calcium levels, preventing uterine muscle contractions.

- Biased Ligand Activity: Atosiban exhibits biased agonism, acting as an antagonist for Gq coupling while functioning as an agonist for Gi coupling, which may contribute to its pro-inflammatory effects in the human amnion .

Clinical Applications

Atosiban is primarily indicated for the management of preterm labor. It has also been explored in reproductive technologies such as in vitro fertilization (IVF), where it has shown promise in improving implantation rates.

Table 1: Clinical Efficacy of Atosiban in Preterm Labor Management

Research Findings

Recent studies have highlighted the effectiveness of atosiban in various clinical scenarios:

- Preterm Labor: A systematic review indicated that atosiban significantly reduces the risk of preterm delivery when administered intravenously compared to other tocolytics .

- IVF Outcomes: In a retrospective study involving over 11,000 patients undergoing frozen embryo transfer, atosiban was associated with improved clinical pregnancy rates, suggesting its potential as an adjuvant therapy in reproductive medicine .

Case Studies

- Repeated Implantation Failure: A case report described a 42-year-old woman with seven failed IVF attempts who successfully achieved a twin pregnancy after receiving atosiban prior to embryo transfer. This highlights its potential role in enhancing reproductive outcomes in challenging cases .

- Tocolytic Efficacy: In another clinical trial, atosiban was shown to effectively halt contractions in women experiencing preterm labor, allowing for extended gestation and improved neonatal outcomes .

Pharmacokinetics and Safety Profile

Atosiban is administered intravenously and has a half-life that allows for continuous infusion during critical periods of labor management. The drug is primarily metabolized through peptide cleavage, yielding active metabolites that retain some antagonistic properties but are less potent than the parent compound .

Safety Considerations:

Propiedades

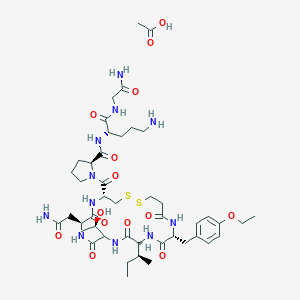

IUPAC Name |

acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDWBHHCPXTODI-MHZXAHMBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H71N11O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238569 | |

| Record name | Atosiban acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1054.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914453-95-5 | |

| Record name | Atosiban acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.